molecular formula C24H26ClNO6S B15108833 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B15108833
M. Wt: 492.0 g/mol
InChI Key: HMVMCOYZZFJMNB-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol derivatives react with β-keto esters in the presence of acid catalysts.

    Esterification: The esterification of the coumarin core with 6-bromohexanoic acid in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) yields the ester intermediate.

    Sulfonamide Formation: The final step involves the reaction of the ester intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the coumarin core, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid.

    Reduction: Formation of 6-chloro-4-ethyl-2-hydroxy-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate.

    Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various coumarin derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology and Medicine

    Antimicrobial Activity: Coumarin derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in inhibiting specific cancer cell lines.

    Anti-inflammatory Agents: It may also be explored for its anti-inflammatory effects, providing a basis for the development of new therapeutic agents.

Industry

    Dye and Pigment Production: Coumarin derivatives are used in the production of dyes and pigments, and this compound may find applications in this industry.

    Perfumes and Fragrances: Due to its aromatic properties, it can be used in the formulation of perfumes and fragrances.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes involved in microbial or cancer cell metabolism.

    Receptor Binding: The compound can bind to specific receptors, modulating biological pathways and exerting therapeutic effects.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
  • 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate
  • Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetate

Uniqueness

  • Structural Features : The presence of the 6-chloro and 4-ethyl groups in the coumarin core, along with the 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate moiety, makes this compound unique.
  • Biological Activity : Its specific structural features may confer unique biological activities, distinguishing it from other coumarin derivatives.

Properties

Molecular Formula

C24H26ClNO6S

Molecular Weight

492.0 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C24H26ClNO6S/c1-3-17-13-24(28)31-21-15-22(20(25)14-19(17)21)32-23(27)7-5-4-6-12-26-33(29,30)18-10-8-16(2)9-11-18/h8-11,13-15,26H,3-7,12H2,1-2H3

InChI Key

HMVMCOYZZFJMNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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